REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1=[O:16])([O-])=O.[ClH:17]>CO.[Fe]>[ClH:17].[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1=[O:16] |f:4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1C(NC(O1)=O)=O
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
poured into 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were back washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a foamed solid
|
Type
|
TEMPERATURE
|
Details
|
of ethanol, cooled to 0° C.
|
Type
|
WAIT
|
Details
|
perfused with hydrogen chloride for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
(crystallization
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to recover
|
Type
|
CUSTOM
|
Details
|
purified 5-(2-aminophenyl)oxazolidine-2,4-dione hydrochloride [2.52 g., m.p. 205° -209° C. (dec); m/e 192]
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=C(C=CC=C1)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |